1-Acetyl-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
CAS No.:
Cat. No.: VC14933764
Molecular Formula: C28H23NO4
Molecular Weight: 437.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H23NO4 |
|---|---|
| Molecular Weight | 437.5 g/mol |
| IUPAC Name | 1-acetyl-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
| Standard InChI | InChI=1S/C28H23NO4/c1-3-33-18-14-12-17(13-15-18)29-26(31)24-23-19-8-4-6-10-21(19)28(16(2)30,25(24)27(29)32)22-11-7-5-9-20(22)23/h4-15,23-25H,3H2,1-2H3 |
| Standard InChI Key | KWTVZVHIEDZXNN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C(=O)C |
Introduction
Synthesis Methods
The synthesis of 1-Acetyl-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione typically involves multi-step reactions, including condensation reactions and cyclization processes. These methods require careful control of reaction conditions to achieve the desired product yield and purity.
| Step | Reaction Conditions |
|---|---|
| 1. Formation of the azapentacyclo core | High-temperature cyclization in the presence of a catalyst |
| 2. Introduction of the 4-ethoxyphenyl group | Suzuki coupling reaction |
| 3. Acetylation | Reaction with acetic anhydride in the presence of a base |
Biological Activity
While specific biological activities of 1-Acetyl-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione have not been extensively studied, compounds with similar structures have shown potential as anticancer agents or in neurological applications. The presence of the azapentacyclo core and the ethoxyphenyl group may contribute to interactions with biological targets.
| Potential Application | Mechanism |
|---|---|
| Anticancer Activity | Inhibition of cell proliferation pathways |
| Neurological Effects | Interaction with neurotransmitter receptors |
Materials Science Applications
In materials science, compounds with complex ring systems like 1-Acetyl-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione are explored for their optical and electronic properties. These properties make them candidates for use in organic light-emitting diodes (OLEDs) or photovoltaic devices.
| Application | Property Utilized |
|---|---|
| OLEDs | Fluorescence and charge transport capabilities |
| Photovoltaics | Absorption of light and conversion to electrical energy |
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